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Compound of Interest

Compound Name: (±)-Heraclenol

Cat. No.: B3422582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (±)-
Heraclenol, a naturally occurring furanocoumarin. The information compiled herein is intended

to support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (±)-Heraclenol, including

Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)

spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for (±)-Heraclenol
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.82 d 9.8 1H H-4

7.69 d 2.2 1H H-5

7.16 s 1H H-8

6.78 d 2.2 1H H-6

6.27 d 9.8 1H H-3

4.60 d 9.8 2H H-1'

4.02 t 9.8 1H H-2'

3.25 br s 2H 2 x -OH

1.35 s 3H H-4'

1.25 s 3H H-5'

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for (±)-Heraclenol
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Chemical Shift (δ) ppm Carbon Atom Assignment

161.4 C-2

149.2 C-7

145.7 C-9

144.9 C-5

139.3 C-4

131.5 C-8a

125.1 C-4a

114.5 C-6

112.9 C-3

107.0 C-8

99.9 C-5a

77.9 C-2'

72.8 C-1'

72.3 C-3'

26.2 C-4'

24.3 C-5'

Solvent: CDCl₃

Table 3: Mass Spectrometry Data for (±)-Heraclenol
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m/z Relative Intensity (%) Proposed Fragment

304.0947 - [M]+ (Calculated for C₁₆H₁₆O₆)

289 - [M - CH₃]+

245 - [M - C₃H₇O]+

219 - [M - C₄H₇O₂]+

203 - [M - C₅H₉O₂]+

189 - [M - C₆H₁₁O₂]+

175 - [M - C₇H₁₃O₂]+

Note: Experimental fragmentation data is limited; proposed fragments are based on the

analysis of similar furanocoumarin structures.

Table 4: Infrared (IR) Spectroscopic Data for (±)-
Heraclenol

Wavenumber (cm⁻¹) Functional Group Assignment

~3400 (broad) O-H stretching (hydroxyl groups)

~2970, 2930 C-H stretching (aliphatic)

~1720 C=O stretching (lactone)

~1630 C=C stretching (aromatic/furan)

~1580, 1490, 1450 Aromatic ring skeletal vibrations

~1130 C-O stretching (ether)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of (±)-Heraclenol is dissolved in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard

(0.03% v/v). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher)

spectrometer.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: Approximately 16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled single-pulse sequence.

Spectral Width: Approximately 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00

ppm for ¹H NMR) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C NMR).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or after separation by gas chromatography (GC) or liquid chromatography
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(LC). For GC-MS, the sample is typically derivatized (e.g., silylation) to increase volatility. For

LC-MS, the sample is dissolved in a suitable solvent (e.g., methanol/water mixture) and

injected into the LC system.

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragment

ions and obtaining a characteristic fragmentation pattern. Electrospray Ionization (ESI) is

often used for LC-MS to generate protonated molecules [M+H]⁺ or other adducts.

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer is used to

separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each

ion. For tandem mass spectrometry (MS/MS), a precursor ion is selected and fragmented to

provide further structural information.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: A small amount of (±)-Heraclenol (1-2 mg) is finely ground with approximately

100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Thin Film: A solution of the compound in a volatile solvent (e.g., chloroform) is deposited

onto a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin

film of the sample.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus

wavenumber (cm⁻¹).
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Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectroscopic

analysis of (±)-Heraclenol.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Logical relationships in NMR data interpretation for structural elucidation.
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To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of
(±)-Heraclenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3422582#spectroscopic-data-nmr-ms-ir-for-
heraclenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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